theta-Cypermethrin

説明

- Theta-Cypermethrin is a stereoisomer of cypermethrin, known for its use in pest control. It is recognized for its photostability and efficacy as a Type II pyrethroid pesticide (YuTao Tian et al., 2009).

Synthesis Analysis

- Detailed synthesis processes specific to theta-cypermethrin are not explicitly detailed in the available literature. However, it's known as a synthetic pyrethroid, suggesting a chemical synthesis route involving complex organic chemistry reactions.

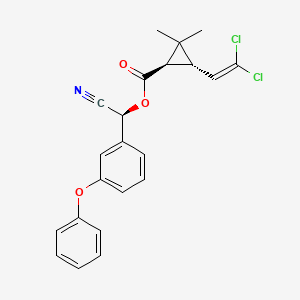

Molecular Structure Analysis

- The molecular structure of theta-cypermethrin involves stereoisomers, which influence its biological activity. The enantioselective degradation and chiral conversion of theta-cypermethrin in rats have been studied, highlighting its structural complexity (Qiuxia Wang et al., 2006).

Chemical Reactions and Properties

- Theta-cypermethrin’s effects on biological systems, such as the alteration of potassium currents in rat hippocampal neurons, indicate its interaction with biological receptors and channels (YuTao Tian et al., 2009).

Physical Properties Analysis

- The research does not provide explicit details on the physical properties of theta-cypermethrin. However, as a synthetic pyrethroid, it is likely to exhibit low solubility in water and high stability in light conditions.

Chemical Properties Analysis

- The chemical properties of theta-cypermethrin, including its photostability and efficacy as an insecticide, contribute to its widespread use in pest control. Its stereoisomeric nature influences its biological activity and degradation patterns (Qiuxia Wang et al., 2006).

科学的研究の応用

Neurotoxic Effects on Mammalian Neurons : Theta-Cypermethrin impacts mammalian neurons, particularly in the hippocampus. Studies have shown that it alters potassium currents in rat hippocampal neurons, which could contribute to its neurotoxic effects. This alteration in ion channel function may lead to abnormal electrical discharges in these neurons (Tian et al., 2009).

Toxicity and Neurodegeneration : Theta-Cypermethrin crosses the blood-brain barrier and can induce neurotoxicity, potentially leading to motor deficits. It affects various ion channels and neurotransmitter systems, which may contribute to DNA damage, oxidative stress, and dopaminergic neurodegeneration (Singh et al., 2012).

Influence on Stereoselective Degradation : Research involving lactic acid bacteria shows that theta-Cypermethrin's degradation is influenced by these bacteria, affecting its half-life and enantiomer fractions. This interaction has implications for understanding how theta-Cypermethrin is processed in biological systems (Shi et al., 2018).

Impact on Human Spermatozoa : In vitro studies on human spermatozoa indicate that cypermethrin, including theta-Cypermethrin, can adversely affect sperm function and induce DNA damage. This finding is significant for understanding its potential impact on reproductive health (Zalata et al., 2014).

Enantioselective Degradation in Rats : Studies in rats have shown that theta-Cypermethrin is degraded enantioselectively, with different degradation rates for its enantiomers. This differential breakdown could have implications for its environmental and ecological risk assessment (Wang et al., 2006).

Induction of DNA Damage in Zebrafish : Exposure to Cypermethrin has been shown to cause DNA damage in zebrafish gill cells, suggesting its genotoxic potential in aquatic organisms. This finding is relevant for assessing its impact on aquatic ecosystems (Paravani et al., 2019).

Developmental Toxicity in Zebrafish : Cypermethrin exposure during embryonic stages in zebrafish has been linked to developmental toxicity, oxidative stress, and apoptosis, particularly affecting the nervous system. This underscores its potential risk to early life stages of aquatic organisms (Shi et al., 2011).

Potential Cancer Links : There is evidence suggesting a link between Cypermethrin exposure and carcinogenesis. Studies in mouse models have shown that Cypermethrin can act as a carcinogen, tumor initiator, and promoter, particularly in skin cancer (Shukla et al., 2002).

Safety And Hazards

将来の方向性

Given the environmental concerns raised by the presence of Cypermethrin in food and groundwater, there is a need to develop economical, rapid, and reliable techniques for field applications . Future research evaluating the toxic effects of pyrethroid insecticides, including theta-Cypermethrin, is necessary .

特性

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-GGPKGHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058247 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

theta-Cypermethrin | |

CAS RN |

65732-07-2, 71697-59-1 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65732-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMC 52703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-Cypermethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-27069 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .THETA.-CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)